molecular formula C14H20N2O2 B1372741 tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate CAS No. 246873-45-0

tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate

Cat. No.: B1372741
CAS No.: 246873-45-0
M. Wt: 248.32 g/mol
InChI Key: FIZZCNCGJUVFEU-UHFFFAOYSA-N
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Description

tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. This compound features a tert-butyl group attached to a carbamate moiety, which is further connected to a 5-amino-2,3-dihydro-1H-inden-2-yl group. The structure of this compound makes it an interesting subject for various chemical and biological studies due to its potential reactivity and applications.

Mechanism of Action

Target of Action

Tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate indene derivative. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the carbamate and facilitate the nucleophilic attack on the indene derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydrogen atoms on the indene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the indene ring.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated or sulfonated indene derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. The carbamate group can mimic the structure of natural substrates, allowing researchers to investigate the binding and activity of enzymes.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the amino group and the indene ring can impart biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its reactivity allows for the modification of polymer backbones, enhancing their performance.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2,3-dihydro-1H-inden-5-yl)carbamate
  • tert-Butyl (2,3-dihydro-1H-inden-1-yl)carbamate

Uniqueness

tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate is unique due to the presence of the amino group at the 5-position of the indene ring. This structural feature can significantly influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl N-(5-amino-2,3-dihydro-1H-inden-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-7-9-4-5-11(15)6-10(9)8-12/h4-6,12H,7-8,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZZCNCGJUVFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654929
Record name tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246873-45-0
Record name tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(5-amino-2,3-dihydro-1H-inden-2-yl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of (5-nitro-indan-2-yl)-carbamic acid tert-butyl ester (3.52 g, 12.6 mmol) in ethanol (100 mL) is degassed and 10% palladium on carbon added. The reaction is evacuated and placed under 1 atm H2(g) for 2 h. Filtration of the reaction mixture through Celite is followed by concentration of the filtrate under reduced pressure to give (5-amino-indan-2-yl)-carbamic acid tert-butyl ester as an oil which is used directly without further purification.
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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